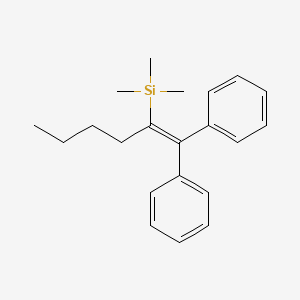
2-Cyclopropylidene-1,1-dimethoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylidene-1,1-dimethoxycyclohexane is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexane, featuring a cyclopropylidene group and two methoxy groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylidene-1,1-dimethoxycyclohexane typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 1,1-dimethoxycyclohexane. This intermediate is then subjected to a cyclopropanation reaction using a suitable carbene precursor, such as diazomethane or a metal-carbene complex, to introduce the cyclopropylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylidene-1,1-dimethoxycyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropylidene group to a cyclopropyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Cyclohexanone derivatives or cyclohexane carboxylic acids.
Reduction: Cyclopropyl-1,1-dimethoxycyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropylidene-1,1-dimethoxycyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropylidene-1,1-dimethoxycyclohexane involves its interaction with various molecular targets and pathways. The cyclopropylidene group can participate in cycloaddition reactions, forming new ring structures. The methoxy groups can act as electron-donating groups, influencing the reactivity of the compound. These interactions can lead to the formation of new chemical bonds and the modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxycyclohexane: Lacks the cyclopropylidene group, making it less reactive in certain cycloaddition reactions.
Cyclohexanone dimethyl acetal: Similar structure but without the cyclopropylidene group.
Cyclopropylidene derivatives: Compounds with similar cyclopropylidene groups but different substituents on the cyclohexane ring.
Uniqueness
2-Cyclopropylidene-1,1-dimethoxycyclohexane is unique due to the presence of both the cyclopropylidene group and the methoxy groups on the same carbon atom
Properties
CAS No. |
66115-38-6 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-cyclopropylidene-1,1-dimethoxycyclohexane |
InChI |
InChI=1S/C11H18O2/c1-12-11(13-2)8-4-3-5-10(11)9-6-7-9/h3-8H2,1-2H3 |
InChI Key |
OTIDAJWCCHMSSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCCC1=C2CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



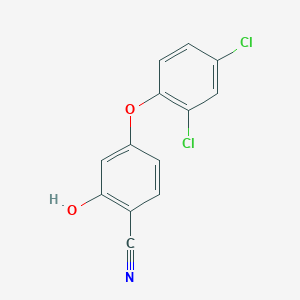
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
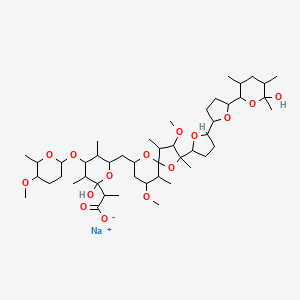
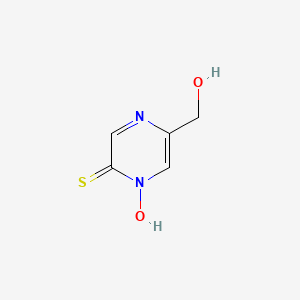
![3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine](/img/structure/B14462423.png)
![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B14462433.png)
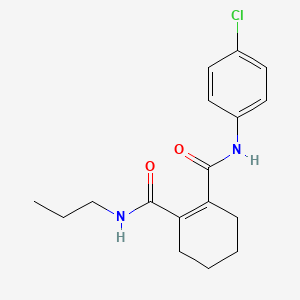

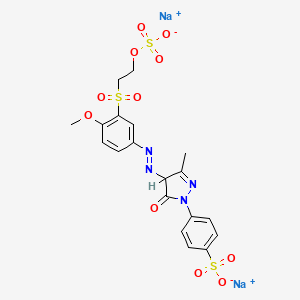

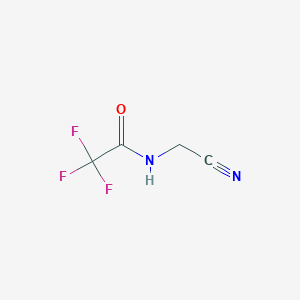
![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)
